

Comparative Analysis of 5-Amino-2-methylpentanenitrile and Structural Isomers

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Compound of Interest

Compound Name: 5-Amino-2-methylpentanenitrile

Cat. No.: B088779

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This guide provides a comparative analysis of **5-Amino-2-methylpentanenitrile** and its structural isomers, 2-Amino-2-methylpentanenitrile and 2-Amino-4-methylpentanenitrile. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of their respective physicochemical properties and synthetic pathways. Due to the limited availability of detailed experimental data for **5-Amino-2-methylpentanenitrile** in publicly accessible literature, this guide combines computed data from reputable chemical databases with generalized synthetic protocols.

Physicochemical Properties

The following tables summarize the key computed physicochemical properties of **5-Amino-2-methylpentanenitrile** and two of its structural isomers. This data is sourced from the PubChem database and provides a basis for preliminary comparison.[\[1\]](#)[\[2\]](#)

Table 1: General and Physical Properties

Property	5-Amino-2-methylpentanenitrile e	2-Amino-2-methylpentanenitrile e	2-Amino-4-methylpentanenitrile e
CAS Number	10483-15-5[1]	58577-08-5	65451-12-9[2]
Molecular Formula	C ₆ H ₁₂ N ₂ [1]	C ₆ H ₁₂ N ₂	C ₆ H ₁₂ N ₂ [2]
Molecular Weight	112.17 g/mol [1]	112.17 g/mol	112.17 g/mol [2]
IUPAC Name	5-amino-2-methylpentanenitrile[1]	2-amino-2-methylpentanenitrile	2-amino-4-methylpentanenitrile[2]
Boiling Point	Not available	87-90 °C @ 40 Torr	Not available
Topological Polar Surface Area	49.8 Å ² [1]	49.8 Å ²	49.8 Å ² [2]

Table 2: Computed Spectral and Structural Data

Property	5-Amino-2-methylpentanenitrile e	2-Amino-2-methylpentanenitrile e	2-Amino-4-methylpentanenitrile e
XLogP3	0.3[1]	0.5	0.8[2]
Hydrogen Bond Donor Count	1[1]	1	1[2]
Hydrogen Bond Acceptor Count	2[1]	2	2[2]
Rotatable Bond Count	3[1]	2	2[2]
Exact Mass	112.100048 g/mol [1]	112.100048 g/mol	112.100048 g/mol [2]
Complexity	111[1]	111	98.3[2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Amino-2-methylpentanenitrile** is not readily available in the public domain, a general approach for the synthesis of aminonitriles can be described based on established organic chemistry principles, such as the Strecker synthesis. The following is a representative, generalized protocol.

General Protocol for Aminonitrile Synthesis (Strecker-type Reaction)

Objective: To synthesize an aminonitrile from an aldehyde or ketone, an amine, and a cyanide source.

Materials:

- Aldehyde or ketone (1 equivalent)
- Amine (e.g., ammonia, primary or secondary amine) (1 - 1.2 equivalents)
- Cyanide source (e.g., trimethylsilyl cyanide, sodium cyanide) (1 - 1.2 equivalents)
- Solvent (e.g., methanol, ethanol, or aprotic solvent like dichloromethane)
- Acid or catalyst (e.g., hydrochloric acid, Lewis acid) (catalytic amount)

Procedure:

- Imine Formation: The carbonyl compound and the amine are dissolved in the chosen solvent in a reaction vessel. The mixture is stirred, often at room temperature or with gentle heating, to facilitate the formation of the corresponding imine or enamine intermediate. The removal of water formed during this step can drive the equilibrium towards the product.
- Cyanation: The cyanide source is then added to the reaction mixture containing the imine. This step is often performed at a controlled temperature, for instance, by cooling the reaction vessel in an ice bath, especially if a reactive cyanide source is used.
- Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to

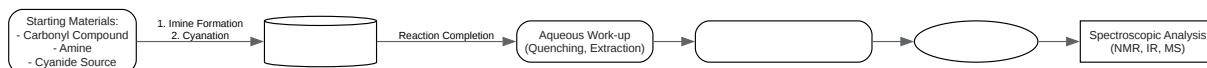
determine the consumption of the starting materials and the formation of the aminonitrile product.

- **Work-up:** Once the reaction is complete, the reaction mixture is worked up to isolate the product. This typically involves quenching any remaining reactive reagents, followed by extraction of the product into an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified, commonly by distillation under reduced pressure or by column chromatography on silica gel, to yield the pure aminonitrile.

Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

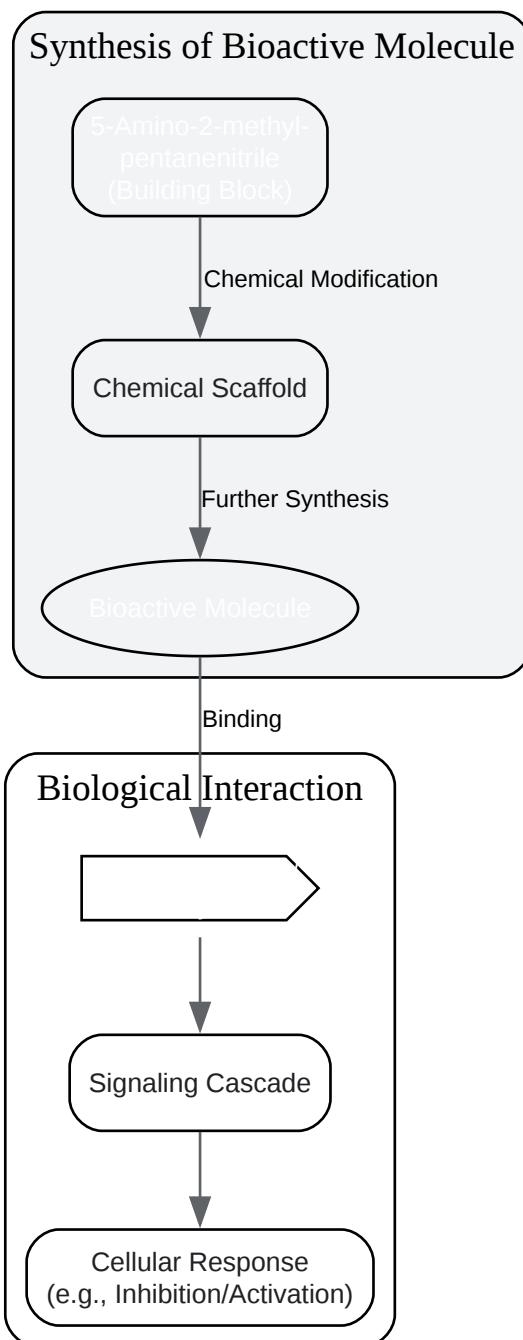
Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a generalized experimental workflow for the synthesis of an aminonitrile and a conceptual signaling pathway where such a molecule might be involved as a building block for a bioactive compound.



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Generalized experimental workflow for aminonitrile synthesis.



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Conceptual pathway from aminonitrile to biological activity.

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References

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- To cite this document: BenchChem. [Comparative Analysis of 5-Amino-2-methylpentanenitrile and Structural Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088779#cross-referencing-5-amino-2-methylpentanenitrile-data-from-different-sources>]

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